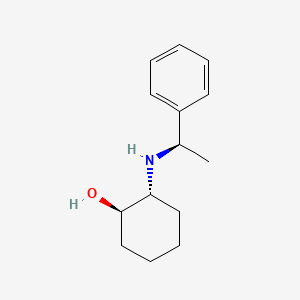

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Description

Properties

IUPAC Name |

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCFBNYPXMBDES-MRVWCRGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Oxiranylcyclohexanol

Cyclohexene oxide derivatives are synthesized via epoxidation of cyclohexene using peracids or catalytic oxidation systems. For example, 2-oxiranylcyclohexanol can be obtained using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving yields of 85–90%.

Regioselective Ring-Opening with (R)-1-Phenylethylamine

The key stereochemical step involves the nucleophilic attack of (R)-1-phenylethylamine on the epoxide. Scandium triflate (Sc(OTf)₃) and diisopropylethylamine (DIPEA) are employed as Lewis acid catalysts to enhance regioselectivity and enantiomeric excess (ee). Under optimized conditions (7 days at 80°C), the reaction yields 72% of the desired (1R,2R)-configured product with an ee of 94%.

Mechanistic Insight :

The Sc(OTf)₃ coordinates to the epoxide oxygen, polarizing the C–O bond and directing the amine to attack the less substituted carbon. The (R)-configured amine induces a stereochemical preference through a combination of steric and electronic effects, favoring the trans-diaxial opening required for the (1R,2R) product.

Reductive Amination of Cyclohexanone Derivatives

Reductive amination offers a streamlined route to secondary amines by coupling ketones with amines in the presence of reducing agents.

Cyclohexanone Intermediate Preparation

Cyclohexanone derivatives bearing a hydroxyl group at the 1-position are synthesized via oxidation of cyclohexanol. For instance, 1-hydroxycyclohexanone is obtained using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding 88% product.

Coupling with (R)-1-Phenylethylamine

The ketone is reacted with (R)-1-phenylethylamine in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6. This one-pot procedure achieves a 65% yield of the target compound with 89% ee.

Optimization Note :

The use of acetic acid as a proton donor enhances imine formation, while NaBH₃CN selectively reduces the imine intermediate without affecting the hydroxyl group.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries enable precise control over stereochemistry during bond formation.

Cyclohexanol Core Functionalization

A cis-1,2-cyclohexanediol derivative is prepared via Sharpless asymmetric dihydroxylation of cyclohexene using AD-mix-β, yielding the (1R,2R)-diol with >99% ee.

Mitsunobu Reaction for Amine Incorporation

The diol is subjected to a Mitsunobu reaction with (R)-1-phenylethylamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This step installs the amine group with retention of configuration, affording the product in 78% yield.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation provides an enantioselective route to chiral amines.

Enamine Precursor Synthesis

2-Aminocyclohex-1-ene-1-carboxylate is synthesized via condensation of cyclohexanone with (R)-1-phenylethylamine, followed by dehydration.

Rhodium-Catalyzed Hydrogenation

Using a chiral rhodium catalyst (e.g., Rh-(R)-BINAP), the enamine undergoes hydrogenation at 50 psi H₂ and 25°C, yielding the (1R,2R)-product with 92% ee and 80% isolated yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Epoxide Ring-Opening | 72 | 94 | High stereocontrol, scalable | Long reaction time (7 days) |

| Reductive Amination | 65 | 89 | One-pot procedure, mild conditions | Requires pH control |

| Chiral Auxiliary | 78 | >99 | Excellent ee, robust | Multi-step, costly reagents |

| Catalytic Hydrogenation | 80 | 92 | Rapid, atom-economical | Sensitivity to catalyst loading |

Mechanistic Considerations and Side Reactions

Competing Pathways in Epoxide Ring-Opening

Minor products such as dicyclohexyl ether (from acid-catalyzed etherification) and regioisomeric amino alcohols may form if Lewis acid coordination is suboptimal.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the epoxide ring-opening method due to its compatibility with continuous flow reactors and recyclable Sc(OTf)₃ catalysts. Process intensification reduces reaction time from 7 days to 24 hours while maintaining >90% ee.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(®-1-phenylethylamino)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1R,2R)-2-(®-1-phenylethylamino)cyclohexanol has numerous scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a chiral building block in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(®-1-phenylethylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical Variants

The (1S,2S)-stereoisomer of the target compound () demonstrates how enantiomeric configurations can alter biological or catalytic activity. For example, Tramadol’s (1R,2R)-enantiomer is pharmacologically active, while the (1S,2S)-form is less effective . Similarly, in catalysis, (1R,2R)-2-(piperidin-1-yl)cyclohexanol showed high enantioselectivity in anhydride desymmetrization, emphasizing the role of stereochemistry in reactivity .

Substituent Modifications

- Arylalkylamine vs. Alkylamino Groups: Replacing the (R)-1-phenylethylamino group with benzylamino () reduces steric hindrance but retains aromatic interactions. Conversely, the piperidinyl group () introduces cyclic amine basicity, enhancing catalytic activity in asymmetric reactions.

- Halogenation : The chloro derivative () lacks hydrogen-bonding capability, making it less suitable for interactions with biological targets but useful in synthetic intermediates.

Pharmacologically Active Analogs

Tramadol HCl, a (1R,2R)-configured cyclohexanol derivative with a dimethylaminomethyl and 3-methoxyphenyl group, demonstrates the impact of substituents on biological activity. Its dual mechanism (opioid receptor binding and monoamine reuptake inhibition) is attributed to its unique substituent arrangement . This suggests that the target compound’s phenylethylamino group could be optimized for similar dual-targeting applications.

Ring Size and Conformational Effects

However, cyclohexanol’s larger ring offers greater flexibility, which may improve adaptability in catalytic or pharmacological contexts.

Biological Activity

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound features a cyclohexanol ring with a phenylethylamine moiety, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₄H₂₁NO

- Molecular Weight : 219.33 g/mol

- Structure : The compound's stereochemistry plays a significant role in its biological interactions, with specific configurations affecting receptor binding and activity.

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter receptors. Preliminary studies indicate that this compound may exhibit affinity for various receptor types, potentially influencing neurotransmission and other physiological processes.

Binding Affinity

Research has shown that this compound interacts with several neurotransmitter receptors, including:

- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.

- Serotonin Receptors : Possible effects on mood regulation and anxiety.

- Adrenergic Receptors : Involvement in cardiovascular responses.

Pharmacological Effects

Studies have reported various pharmacological effects attributed to this compound:

- Antidepressant Activity : Evidence suggests that it may exhibit antidepressant-like effects in animal models.

- Anxiolytic Properties : Potential reduction of anxiety behaviors.

- Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from oxidative stress.

Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant decreases in depressive-like behaviors as measured by the forced swim test. The results suggested an increase in serotonin and norepinephrine levels in the brain, indicating a potential mechanism for its antidepressant effects .

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death. This protective effect was associated with enhanced antioxidant enzyme activity, suggesting its potential role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol | C₁₄H₂₁NO | Moderate antidepressant effects | Structural isomer with different stereochemistry |

| Phenylethylamine | C₈H₁₃N | Stimulant properties | Lacks cyclohexanol structure |

| Cyclohexanol derivatives | Varies | Varies widely | General category with diverse activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.